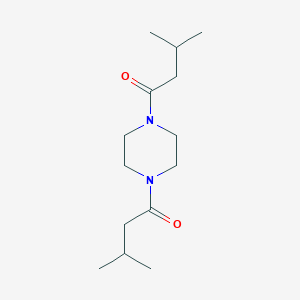![molecular formula C20H16O2 B096495 7,12-dimethylbenzo[a]anthracene-5,6-diol CAS No. 16033-60-6](/img/structure/B96495.png)
7,12-dimethylbenzo[a]anthracene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-dimethylbenzo[a]anthracene-5,6-diol is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16O2. It is a derivative of benz(a)anthracene, characterized by the presence of two hydroxyl groups at positions 5 and 6, and two methyl groups at positions 7 and 12. This compound is of interest due to its potential biological activities and its role in environmental chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-dimethylbenzo[a]anthracene-5,6-diol typically involves multi-step organic reactions. One common method includes the hydroxylation of 7,12-dimethylbenz(a)anthracene using specific oxidizing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7,12-dimethylbenzo[a]anthracene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7,12-dimethylbenzo[a]anthracene-5,6-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although its carcinogenic nature limits its use.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 7,12-dimethylbenzo[a]anthracene-5,6-diol involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes and other proteins, affecting cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar structural features but lacking the hydroxyl groups.
Benz(a)anthracene: The parent compound without the methyl and hydroxyl substitutions.
Other PAHs: Compounds like benzo(a)pyrene and chrysene, which share the polycyclic aromatic structure but differ in their specific substitutions.
Uniqueness
7,12-dimethylbenzo[a]anthracene-5,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological systems, distinguishing it from other PAHs.
Eigenschaften
CAS-Nummer |
16033-60-6 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
7,12-dimethylbenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3 |
InChI-Schlüssel |
HJPAZBVZYGHHPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Key on ui other cas no. |
16033-60-6 |
Synonyme |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


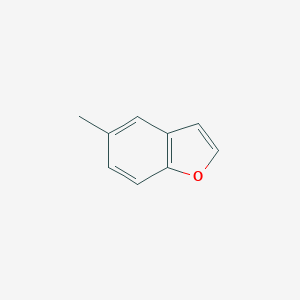
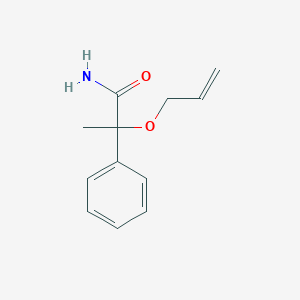
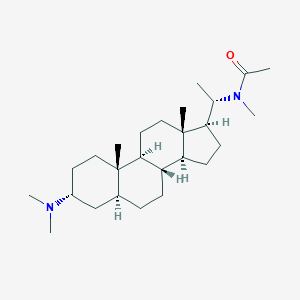
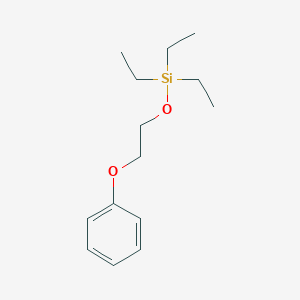

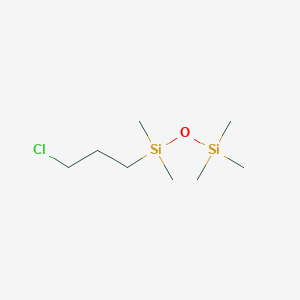
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
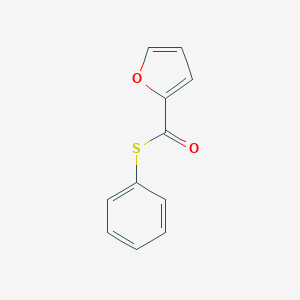
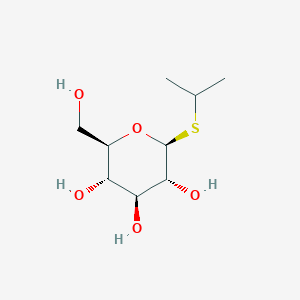
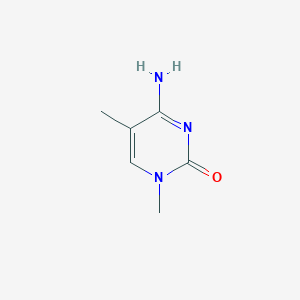

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
